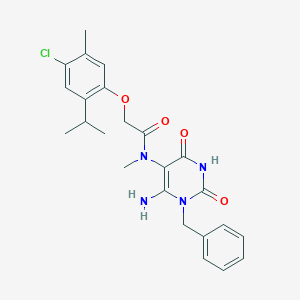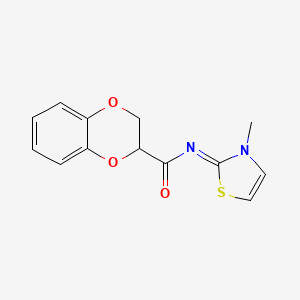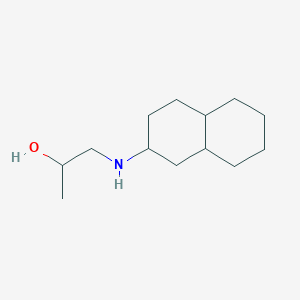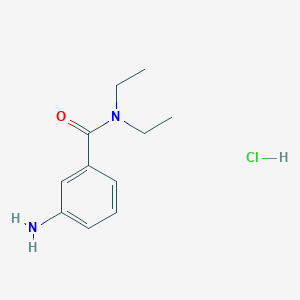
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide, also known as BHCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHCA is a heterocyclic compound that contains a benzimidazole ring and a cyclohexene ring.
科学研究应用
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has also been studied for its potential as an antiviral agent, with research indicating its ability to inhibit the replication of certain viruses. In agriculture, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Additionally, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential use as a catalyst in organic synthesis reactions.
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. In cancer cells, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the Akt/mTOR signaling pathway. In viruses, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral protein synthesis.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In viruses, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit viral replication and reduce viral load. In insects, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to have insecticidal properties, causing paralysis and death.
实验室实验的优点和局限性
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. In medicine, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide may be further studied as a potential anticancer and antiviral agent. In agriculture, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide may be further studied as a potential insecticide. Additionally, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide may be explored for its potential use as a catalyst in organic synthesis reactions.
合成方法
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with cyclohex-2-enone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-2,4-5,8-10H,3,6-7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQDARYVMXTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)
![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)
![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)

![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)





![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)